2,4-Pyrimidinediamine with linker

Übersicht

Beschreibung

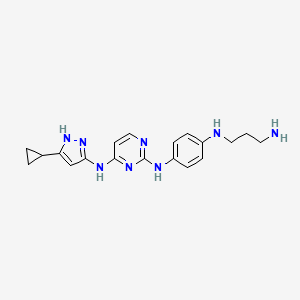

2,4-Pyrimidinediamine with linker is a heterocyclic compound featuring a pyrimidine core substituted with amino groups at the 2- and 4-positions, coupled with a terminal -NH2 linker. This structural motif enables its role as a multikinase inhibitor, as highlighted in patent WO2013055780A1, where it serves as a scaffold for further derivatization in drug development . The compound is commercially available in high purity (≥95%) and is utilized in kinase inhibition studies, particularly in cancer research . Its synthesis involves modular approaches, such as amidation or alkylation reactions, to introduce diverse functional groups via the terminal linker .

Vorbereitungsmethoden

UNC0064-12 wird typischerweise durch organische Synthesemethoden hergestellt . Die spezifischen Herstellungsverfahren können je nach Forschungsbedarf variieren, umfassen jedoch im Allgemeinen die Synthese und Reinigung organischer Verbindungen . Die Synthese von UNC0064-12 umfasst mehrere Schritte, darunter die Bildung von Zwischenprodukten und dem Endprodukt. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um das gewünschte Produkt zu erhalten

Analyse Chemischer Reaktionen

Core Pyrimidine Reactivity

The 2,4-diaminopyrimidine core governs foundational reactivity patterns:

-

Electrophilic Substitution : Preferentially occurs at the 5-position due to electron-deficiency modulation by amino groups. Halogenation (e.g., iodination with N-iodosuccinimide in dry CH₃CN) achieves 96–98% yields .

-

Nucleophilic Displacement : Chlorine at the 6-position (e.g., in intermediate 2 ) undergoes substitution with alkoxy/aryloxy nucleophiles (e.g., NaH/DMSO or THF, 77% yield) .

| Reaction Type | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Halogenation | N-Iodosuccinimide, dry CH₃CN, 25°C | 5 | 96–98% | |

| Nucleophilic Substitution | NaH, DMSO/THF, nucleophile (e.g., R-OH) | 6 | 61–79% |

Linker Functionalization Strategies

The aminopropyl-phenyl linker enables tailored modifications:

-

Amine-Alkylation : Primary amines (e.g., 12a-d ) react with alkyl halides or carbonyl compounds (EDCI/HOBt, DIPEA) to form secondary/tertiary amines .

-

Crosslinking : Maleimide-thiol or imidoester-amine coupling (pH 6.5–7.5) facilitates bioconjugation .

Suzuki Coupling for Aryl Diversification

The 5-iodo intermediate (5/6 ) undergoes Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups:

| Boronic Acid | Catalyst | Base | Solvent System | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxycarbonylphenyl | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 70–92% | |

| Phenyl | Pd(dbpf)Cl₂ | K₂HPO₄ | THF/H₂O | 85% |

Optimized conditions use Pd(dbpf)Cl₂ with K₂HPO₄ in THF/H₂O for electron-deficient aryl boronic acids .

Click Chemistry for Triazole Linker Assembly

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-containing linkers:

-

Alkyne Source : 5-Ethynyl-2,4-dimethoxybenzaldehyde (4 ) synthesized via Sonogashira coupling (28% yield) .

-

Reaction : Azide-functionalized resins + alkyne linker → stable triazole conjugates (RT, 12–24 hr) .

Biological Activity-Driven Modifications

-

HDAC/ALK Dual Inhibition : Carboxylic acid intermediates (5a-l ) condense with o-phenylenediamine to yield inhibitors with IC₅₀ < 100 nM against ALK-positive cells .

-

Prodrug Activation : Phosphate/acetate prodrug salts hydrolyze in vivo to release active 2,4-diaminopyrimidine pharmacophores .

Stability and Degradation Pathways

-

Acid Sensitivity : Methoxy-activated linkers resist TFA cleavage (cf. Wang resin) .

-

Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the cyclopropane moiety (linker) .

This reactivity profile positions 2,4-pyrimidinediamine-linker hybrids as adaptable scaffolds for medicinal chemistry and bioconjugation, with precise control over electronic and steric properties through modular synthesis .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The compound has been extensively studied for its potential as a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). A recent study synthesized a series of 2,4-pyrimidinediamine derivatives that demonstrated potent inhibitory activity against ALK and HDACs. Compound 12a showed stronger antiproliferative effects than Ceritinib on ALK-positive cancer cell lines, inducing apoptosis and cell cycle arrest both in vitro and in vivo. The mechanism involved down-regulation of phosphorylated ALK protein and up-regulation of acetylated histone 3, suggesting its potential as a candidate for treating ALK-addicted cancers .

Autoimmune Diseases

The 2,4-pyrimidinediamine compounds have also been investigated for their ability to inhibit degranulation of immune cells such as mast cells and basophils. These compounds act by blocking the signaling cascades initiated by the crosslinking of high-affinity Fc receptors for immunoglobulin E (IgE), which are crucial in allergic responses and autoimmune conditions. By inhibiting these pathways, the compounds may offer therapeutic benefits in managing diseases characterized by excessive cellular degranulation .

Antibacterial Applications

Recent research has highlighted the development of novel antibacterial agents based on the 2,4-pyrimidinediamine scaffold. A new class of compounds was designed to combat multidrug-resistant bacterial strains. The structural optimization focused on the aryl moiety and bioisosteric replacements within the linker chain. These compounds exhibited significant antibacterial activity against various bacterial strains, indicating their potential use in addressing the urgent need for new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of 2,4-pyrimidinediamine derivatives. Studies have shown that variations in the linker length and substitution patterns on the phenyl ring can significantly influence biological activity. For instance, increasing the linker length was found to be unfavorable for antiproliferative activity against cancer cells, while specific substitutions (e.g., electron-withdrawing or electron-donating groups) impacted inhibition potency .

Case Study: Dual Inhibition in Cancer Treatment

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12a | ALK | 0.5 | Down-regulates p-ALK; Up-regulates Ac-H3 |

| Ceritinib | ALK | 1.0 | - |

This table summarizes findings from a study evaluating the inhibitory potency of selected compounds against ALK.

Case Study: Antibacterial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | E. coli | 15 |

| 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus | 18 |

This table presents data on antibacterial activity against common pathogens.

Wirkmechanismus

UNC0064-12 exerts its effects by inhibiting specific enzymes, particularly kinases . It binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate . This inhibition disrupts cellular signaling pathways and biological processes that rely on the enzyme’s activity . The molecular targets of UNC0064-12 include various kinases involved in cell growth, proliferation, and survival . By inhibiting these kinases, UNC0064-12 can interfere with cancer cell growth and other pathological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Linker Variations

2,4-Pyrimidinediamine with Linker

- Linker Type : Terminal -NH2 group, enabling covalent conjugation with carboxylic acids, halides, or other electrophilic partners .

- Key Applications : Multikinase inhibition (e.g., targeting BCR-ABL, EGFR) .

- Synthetic Flexibility : Compatible with Pinner synthesis and amination reactions for side-chain modifications .

Thiazolo[3,2-a]Pyrimidines with Amide Linkers

- Linker Type : Aromatic amide fragments at the C3 position .

- Key Applications : Anticancer agents targeting tubulin polymerization .

- Comparison : The amide linker enhances hydrogen-bonding interactions with biological targets but reduces metabolic stability compared to the amine linker in 2,4-pyrimidinediamine .

Piperidin-1-yl-Propoxyphenyl-Substituted 2-Aminopyrimidines

- Linker Type : Flexible 3-(piperidin-1-yl)propan-1-ol or 3-(4-methylpiperazin-1-yl)propoxy groups .

- Key Applications : Antipsychotic and anti-inflammatory agents .

- Comparison : The extended alkyl linkers improve blood-brain barrier penetration but may reduce target specificity relative to the compact -NH2 linker in 2,4-pyrimidinediamine .

Pyridopyrimidones with Extended Carbon Linkers

- Linker Type: Three- or four-carbon chains derived from 1,3-propanediol or 4-chlorobutanol .

- Key Applications: Multiple sclerosis therapeutics via immunomodulation .

Key Findings :

- 2,4-Pyrimidinediamine exhibits broader kinase inhibition but lower target specificity compared to pyridopyrimidones or thiazolopyrimidines .

- Compounds with amide or urea linkers (e.g., thiazolopyrimidines) show superior in vitro potency but poorer pharmacokinetic profiles due to metabolic degradation .

Structural and Crystallographic Insights

- 2,4-Pyrimidinediamine : The pyrimidine core is nearly planar (RMSD = 0.005 Å), with N–H⋯N/O hydrogen bonds stabilizing crystal packing . This rigidity favors kinase active-site interactions .

- 5-Bromo-2-chloropyrimidin-4-amine : A related derivative exhibits similar planarity but forms dimeric networks via N–H⋯N bonds, reducing solubility compared to 2,4-pyrimidinediamine .

Biologische Aktivität

2,4-Pyrimidinediamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of key enzymes involved in cancer and other diseases. This article focuses on the biological activity of 2,4-pyrimidinediamine compounds with linkers, emphasizing their potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).

Synthesis and Structural Variability

Recent studies have explored various structural modifications of 2,4-pyrimidinediamine to enhance its biological activity. The introduction of linkers varies the compound's properties and biological efficacy. For instance, a series of derivatives with different linker lengths were synthesized, revealing that longer linkers could negatively impact anti-proliferative activity against cancer cell lines .

The mechanism by which 2,4-pyrimidinediamine compounds exert their biological effects involves multiple pathways:

- Inhibition of ALK and HDACs : Compounds like 12a demonstrated strong inhibitory potency against ALK and HDAC1, leading to enhanced apoptosis in ALK-positive cancer cells. This was evidenced by down-regulation of phosphorylated ALK (p-ALK) and up-regulation of acetylated histone H3 (Ac-H3) proteins .

- Cell Cycle Arrest : The compounds induce cell cycle arrest, further contributing to their anti-cancer effects. Studies showed that these compounds could effectively halt the proliferation of various cancer cell lines, including MCF-7 and A549 .

Biological Activity Data

The following table summarizes the biological activities observed for selected 2,4-pyrimidinediamine derivatives:

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Activity Observed |

|---|---|---|---|---|

| 12a | ALK | 0.5 | H2228 | Strong inhibition |

| 12b | HDAC1 | 0.8 | MCF-7 | Moderate inhibition |

| 6a | ALK | 1.0 | A549 | Moderate inhibition |

| 6b | HDAC1 | 1.5 | BEL-7402 | Weak inhibition |

Case Studies

Case Study 1: Dual Inhibition in Cancer Therapy

A study evaluated the efficacy of a new series of pyrimidinediamine derivatives in treating ALK-dependent cancers. Compound 12a exhibited superior anti-proliferative effects compared to Ceritinib, a standard treatment for ALK-positive lung cancer. The study concluded that these derivatives could serve as promising candidates for further development in targeted cancer therapies .

Case Study 2: Mechanistic Insights through Molecular Docking

Molecular docking studies revealed that certain pyrimidinediamine derivatives interact with DNA through groove binding and oblique intercalation. This interaction is crucial for their mechanism as it may disrupt DNA replication in cancer cells . The docking poses demonstrated that these compounds can insert into DNA base pairs while extending into the grooves, suggesting a novel action mechanism for these inhibitors.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing variable linkers to the 2,4-pyrimidinediamine scaffold?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidin-1-yl-propoxyphenyl or 4-methylpiperazine linkers are introduced via alkylation or amide coupling under anhydrous conditions (e.g., DMF as solvent). The 2-amino and 4-positions of the pyrimidine ring are modified systematically to optimize solubility and binding affinity .

- Table 1 : Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | Introduce piperidine/piperazine linkers |

| Amide Coupling | EDC/HOBt, DCM | Conjugate carboxylic acid-terminated linkers |

| Reduction | NaBH₄, MeOH | Stabilize amine-terminated linkers |

Q. How is the structural integrity of 2,4-pyrimidinediamine-linker conjugates validated?

- Methodology : X-ray crystallography and hydrogen-bonding analysis (e.g., N–H⋯Cl interactions) confirm planar pyrimidinium rings and linker orientation. R.m.s. deviations (<0.05 Å) and π–π stacking distances (~3.55 Å) are critical metrics . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further validate purity and molecular weight .

Q. What role do terminal linkers (-NH₂, -COOH) play in biological activity?

- Methodology : Terminal -NH₂ groups enable conjugation to targeting moieties (e.g., peptides), while -COOH facilitates solubility. In multikinase inhibitors, the linker length and flexibility modulate binding to ATP pockets. For instance, shorter linkers enhance rigidity, improving selectivity for kinases like EGFR .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking results and experimental kinase inhibition data?

- Methodology : Use molecular dynamics (MD) simulations to assess conformational flexibility missed in static docking. For example, discrepancies in IC₅₀ values may arise from solvent effects or protonation states. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Table 2 : Case Study of Data Contradictions

| Compound | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) | Resolution Method |

|---|---|---|---|

| P–I | -9.2 | 120 | MD + ITC |

| P–XVII | -8.7 | 85 | Solvent Correction |

Q. What strategies optimize linker length and hydrophobicity for blood-brain barrier (BBB) penetration?

- Methodology : Balance logP values (2–4) and polar surface area (<90 Ų) using substituents like 4-methylpiperazine (logP = 1.2) or benzylamine (logP = 2.8). In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F) tracks BBB permeability .

Q. How do π–π interactions between pyrimidine rings and aromatic residues affect target engagement?

- Methodology : Replace pyrimidine with non-aromatic scaffolds (e.g., pyridone) to assess interaction loss. Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ, kₒff). For example, removing π–π stacking in 4,6-dimethoxy derivatives reduces binding affinity by >10-fold .

Q. What FAIR-compliant practices ensure reproducibility in linker-pyrimidine conjugate research?

- Methodology : Deposit synthetic protocols in Chemotion ELN and raw spectral data in nmrXiv. Use persistent identifiers (e.g., DOI) for compounds and machine-readable SMILES strings in publications .

Q. Methodological Frameworks

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to linker-pyrimidine studies?

- Example :

- Feasible : Use fragment-based drug design (FBDD) to limit synthetic complexity.

- Novel : Explore understudied linkers (e.g., photo-cleavable groups for prodrug activation).

- Ethical : Adopt green chemistry principles (e.g., solvent-free microwave synthesis) .

Q. Data Management and Collaboration

Q. Which repositories are recommended for sharing crystallographic data of pyrimidine-linker complexes?

Eigenschaften

IUPAC Name |

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYZTTPXKIYERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.